Methyl 3-bromo-4-chloroquinoline-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 3-bromo-4-chloroquinoline-2-carboxylate typically involves multi-step processesThe final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester .
Industrial production methods often involve the use of advanced techniques such as microwave-assisted synthesis and solvent-free reactions to improve yield and reduce environmental impact .
Chemical Reactions Analysis
Methyl 3-bromo-4-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium azide or organometallic compounds.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
Methyl 3-bromo-4-chloroquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anticancer, antimalarial, and antibacterial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or bind to DNA to interfere with replication .
Comparison with Similar Compounds
Methyl 3-bromo-4-chloroquinoline-2-carboxylate can be compared with other quinoline derivatives such as:
Methyl 8-bromo-4-chloroquinoline-2-carboxylate: Similar in structure but with different substitution patterns, leading to variations in biological activity.
3-Bromo-4-chloro-2-methylquinoline: Lacks the ester group, which affects its reactivity and applications.
Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to the quinoline core, offering different pharmacological properties.
Biological Activity
Methyl 3-bromo-4-chloroquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications, and research findings, supported by data tables and case studies.
This compound is a halogenated quinoline derivative, characterized by the presence of bromine and chlorine substituents. These halogens enhance the compound's binding affinity to various biological targets, making it a valuable candidate for drug development.
The compound exhibits its biological activity primarily through enzyme inhibition and receptor modulation. It can bind to active sites or allosteric sites of enzymes, thereby influencing metabolic pathways. The interaction with cellular receptors also plays a crucial role in signal transduction processes, affecting cellular responses and potentially leading to therapeutic effects.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it showed significant inhibitory effects:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.0195 mg/mL |
Bacillus mycoides | 0.0048 mg/mL |
Staphylococcus aureus | 5.64 to 77.38 µM |
Pseudomonas aeruginosa | 13.40 to 137.43 µM |
These results indicate that the compound is particularly effective against Gram-positive bacteria, with MIC values suggesting strong antibacterial potential .
Anticancer Activity
Research indicates that this compound may possess anticancer properties by interfering with DNA function. The compound's alkylating functionalities allow it to bind tightly with DNA, disrupting its normal function and potentially leading to cancer cell apoptosis. Studies have shown that derivatives of quinoline compounds exhibit varying degrees of anticancer activity, with some derivatives demonstrating IC50 values in the nanomolar range .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several quinoline derivatives, including this compound, against a panel of bacterial and fungal strains. Results highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, supporting its potential as a broad-spectrum antimicrobial agent .
- Enzyme Inhibition : In a study focusing on enzyme inhibition, this compound was found to inhibit phosphodiesterase (PDE) enzymes effectively. The compound's structure was optimized through various substitutions to enhance its inhibitory potency, leading to promising results in preclinical models .
Properties
Molecular Formula |
C11H7BrClNO2 |
---|---|
Molecular Weight |
300.53 g/mol |
IUPAC Name |
methyl 3-bromo-4-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)10-8(12)9(13)6-4-2-3-5-7(6)14-10/h2-5H,1H3 |
InChI Key |
BGOMOQHIUNYYDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1Br)Cl |
Origin of Product |
United States |
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